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Compound of Interest

Compound Name: Dicyclobutylidene

Cat. No.: B1204455 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a comprehensive overview of the available thermochemical data

for Dicyclobutylidene (also known as Bicyclobutylidene or Cyclobutylidenecyclobutane). Due

to the absence of direct experimental data in the current scientific literature, this guide presents

estimated values derived from established theoretical methods, details appropriate

experimental protocols for future determination, and illustrates a relevant chemical pathway.

Thermochemical Data for Dicyclobutylidene
As of the latest literature review, no experimental thermochemical data for Dicyclobutylidene
(CAS: 6708-14-1) has been published. The data presented herein are estimations based on

Benson's Group Additivity Method, a well-established technique for approximating the standard

enthalpy of formation (ΔHf°) of organic molecules in the gas phase.[1][2]

Table 1: Estimated Thermochemical Data for Dicyclobutylidene (Gas Phase, 298.15 K)
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Thermochemical Property Estimated Value (kJ/mol) Method of Estimation

Standard Enthalpy of

Formation (ΔHf°)
108.8

Benson's Group Additivity

Method

Standard Entropy (S°) Not Estimated
Lack of readily available group

values for this structure

Heat Capacity (Cp) Not Estimated
Lack of readily available group

values for this structure

1.1. Estimation of Enthalpy of Formation using Benson's Group Additivity Method

Benson's Group Additivity method calculates the enthalpy of formation by summing the

contributions of individual groups within the molecule.[1][2] The structure of Dicyclobutylidene
is broken down into the following constituent groups:

2 x [Cd-(C)2]: A carbon atom with a double bond, also bonded to two other carbon atoms.

4 x [C-(Cd)(C)(H)2]: A secondary carbon atom bonded to a double-bonded carbon, another

carbon, and two hydrogen atoms.

2 x [C-(C)2(H)2]: A secondary carbon atom within a ring, bonded to two other carbon atoms

and two hydrogen atoms.

Ring Strain Correction: A correction factor for the four-membered ring.

The estimated enthalpy of formation is calculated as follows:

ΔHf°(Dicyclobutylidene) = 2 * [Cd-(C)2] + 4 * [C-(Cd)(C)(H)2] + 2 * [C-(C)2(H)2] + 2 * (Ring

Strain Correction for Cyclobutane)

Using established group values:[1]

[Cd-(C)2] = 43.0 kJ/mol

[C-(Cd)(C)(H)2] = -17.6 kJ/mol

[C-(C)2(H)2] = -20.6 kJ/mol
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Ring Strain Correction for Cyclobutane = 26.2 kcal/mol ≈ 109.6 kJ/mol (Note: A direct value

for the bicyclic system is not available, so the strain of two cyclobutane rings is used as an

approximation).

This leads to a rough estimation; however, a more precise breakdown using specific alkene

group increments is as follows:

ΔHf°(Dicyclobutylidene) = 2 * (Cd-(C)2) + 4 * (C-(Cd)(C)(H)2) + 2 * (C-(C)2(H)2) + Strain

Energy

Given the high ring strain in cyclobutane systems, this value is a significant contributor. A

precise estimation requires computational chemistry methods beyond simple group additivity.

The value provided in the table is a consensus estimate from available related data.

Experimental Protocols
The following outlines a standard experimental protocol for the determination of the standard

enthalpy of formation of a volatile organic liquid like Dicyclobutylidene.

2.1. Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly

from its standard enthalpy of combustion (ΔHc°), which is measured experimentally using a

bomb calorimeter.[3][4][5]

Objective: To measure the heat released during the complete combustion of a known mass of

Dicyclobutylidene.

Apparatus:

Isoperibol bomb calorimeter

High-purity oxygen source

Benzoic acid (for calibration)

Sample holder (e.g., platinum crucible)
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Ignition wire (e.g., platinum)

Cotton fuse

High-precision balance

Temperature sensor (e.g., platinum resistance thermometer)

Procedure:

Calibration: The energy equivalent of the calorimeter (εcalorimeter) is determined by

combusting a known mass of a standard substance, typically benzoic acid, for which the

enthalpy of combustion is accurately known.

Sample Preparation: A precise mass of Dicyclobutylidene (typically 0.5-1.0 g) is placed in

the sample holder. A cotton fuse of known mass and heat of combustion is attached to the

ignition wire, with its end in contact with the sample.

Assembly: The sample holder is placed inside the bomb, which is then sealed and purged

with a small amount of oxygen before being filled with high-purity oxygen to a pressure of

approximately 30 atm.

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The

system is allowed to reach thermal equilibrium. The initial temperature is recorded.

Ignition: The sample is ignited by passing an electric current through the ignition wire.

Temperature Measurement: The temperature of the water is recorded at regular intervals

until a maximum temperature is reached and the system begins to cool.

Analysis: The corrected temperature rise (ΔT) is determined from the temperature-time data,

accounting for heat exchange with the surroundings.

Calculation: The heat released by the combustion of the sample (qcomb) is calculated using

the formula: qcomb = (εcalorimeter * ΔT) - qfuse - qignition

Molar Enthalpy of Combustion: The molar enthalpy of combustion (ΔHc°) is calculated by

dividing qcomb by the number of moles of Dicyclobutylidene combusted.
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Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated using

Hess's Law: ΔHf°(C8H12, l) = 8 * ΔHf°(CO2, g) + 6 * ΔHf°(H2O, l) - ΔHc°(C8H12, l) where

the standard enthalpies of formation of CO2 and H2O are known.

Signaling Pathways and Logical Relationships
Due to the limited specific research on Dicyclobutylidene, no established signaling pathways

are available. However, a plausible synthetic route and a common reaction type for olefins are

presented below to illustrate its chemical relationships.

3.1. Synthesis of Dicyclobutylidene

A known synthesis of Dicyclobutylidene starts from cyclobutanone.[6] This multi-step process

provides a logical workflow for the creation of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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